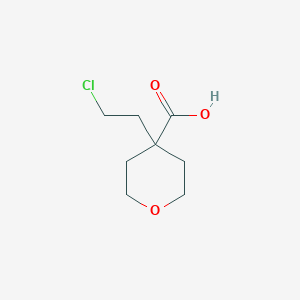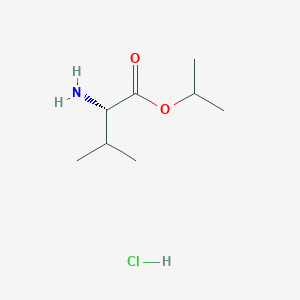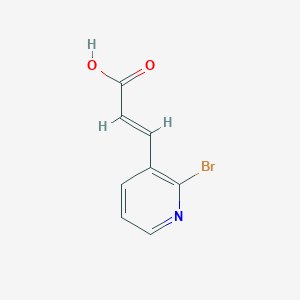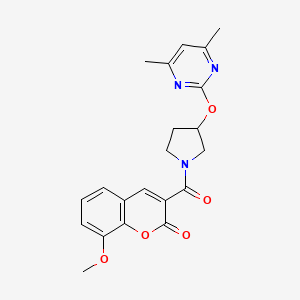
4-(2-Chloroethyl)oxane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2-Chloroethyl)oxane-4-carboxylic acid is a chemical compound with the CAS Number: 1864955-08-7 . It has a molecular weight of 192.64 . This compound is used in diverse scientific research due to its versatility, enabling applications in drug development, organic synthesis, and material science.
Molecular Structure Analysis
The IUPAC name for this compound is 4-(2-chloroethyl)tetrahydro-2H-pyran-4-carboxylic acid . The InChI Code is 1S/C8H13ClO3/c9-4-1-8(7(10)11)2-5-12-6-3-8/h1-6H2,(H,10,11) .Scientific Research Applications
Catalytic Oxidation Processes
Research demonstrates the efficiency of catalysts in the oxidation of alcohols to carbonyl compounds, leveraging molecular oxygen or specific reagents. For instance, the combination of N-hydroxyphthalimide (NHPI) with cobalt species has shown to catalyze the oxidation of alcohols to aldehydes, ketones, and carboxylic acids efficiently, suggesting potential pathways for modifying or synthesizing derivatives of compounds like "4-(2-Chloroethyl)oxane-4-carboxylic acid" (Iwahama et al., 2000).
Synthesis and Structural Studies
The synthesis and characterization of novel compounds, such as carboxylic acid derivatives, are crucial for expanding the applications of organic molecules in various domains. Research into the synthesis of novel amide-based carboxylic acid derivatives highlights the role of non-covalent interactions in defining the structural and electronic properties of these compounds, which could influence their reactivity and utility in chemical synthesis (Chahkandi et al., 2017).
Complex Organic Compound Synthesis
Studies on the synthesis of complex organic molecules, such as conformationally constrained masked cysteines or fused pyran derivatives, reveal innovative approaches to constructing molecules with potential therapeutic or material science applications. These methodologies could be adaptable for synthesizing or modifying "4-(2-Chloroethyl)oxane-4-carboxylic acid" derivatives for specific research or industrial purposes (Clerici et al., 1999).
properties
IUPAC Name |
4-(2-chloroethyl)oxane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO3/c9-4-1-8(7(10)11)2-5-12-6-3-8/h1-6H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVSIPUNWNLGGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CCCl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloroethyl)oxane-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-3-fluoro-N,N-dimethylpyrrolidine-3-carboxamide](/img/structure/B2656360.png)
![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2656361.png)




![1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B2656369.png)

![tert-butyl N-{[(4-ethylphenyl)carbamoyl]methyl}carbamate](/img/structure/B2656372.png)
![N-(2-chloro-4-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2656373.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide](/img/structure/B2656380.png)
